molecular formula C23H23NO6S B2392224 Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate CAS No. 300567-18-4

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2392224
CAS No.: 300567-18-4
M. Wt: 441.5
InChI Key: VXGATZLGYFVOTE-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a trimethoxybenzamido group, and an ethyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl acyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Attachment of the Trimethoxybenzamido Group: This step involves the amidation reaction between the thiophene derivative and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.

    4-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(14-9-7-6-8-10-14)13-31-22(19)24-21(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGATZLGYFVOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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